6-azidohexanoic Acid
CAS No.: 79598-53-1
VCID: VC21544126
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-Azidohexanoic acid is a versatile chemical compound that plays a crucial role in various fields of research, including bioconjugation, click chemistry, drug development, polymer chemistry, and the creation of diagnostic tools. This compound is characterized by its six-carbon saturated fatty acid structure with an ω-terminal azide group, which enables it to participate in bioorthogonal reactions. The azide group is particularly useful for forming stable bonds with alkyne groups through copper(I)-catalyzed cycloaddition reactions, commonly known as click chemistry . Bioconjugation6-Azidohexanoic acid serves as a versatile linker in bioconjugation processes. It allows researchers to attach biomolecules, such as proteins or antibodies, to surfaces or other molecules, thereby enhancing drug delivery systems and developing targeted therapies . Click ChemistryThe compound is essential in click chemistry reactions, facilitating the rapid and efficient formation of stable compounds. This is crucial for developing new materials and pharmaceuticals . Drug DevelopmentThe azido group in 6-azidohexanoic acid can be used to modify drug candidates, improving their pharmacological properties and targeting capabilities. This is vital in the pharmaceutical industry for creating more effective drugs . Polymer ChemistryIt is employed in synthesizing functionalized polymers, enabling the creation of materials with specific properties for applications in coatings, adhesives, and biomedical devices . Diagnostic Tools6-Azidohexanoic acid is also utilized in the development of diagnostic tools, such as imaging agents, which can help in the early detection of diseases through advanced imaging techniques . Derivatives of 6-Azidohexanoic AcidSeveral derivatives of 6-azidohexanoic acid have been developed to enhance its utility in various applications:
Synthesis and Handling6-Azidohexanoic acid can be synthesized by reacting 6-bromohexanoic acid with sodium azide . It is typically stored in a freezer to maintain stability and should be handled with caution due to its potential as an irritant . Safety and Handling Precautions
Data Table: Derivatives of 6-Azidohexanoic Acid
References: |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 79598-53-1 | |||||||||
Product Name | 6-azidohexanoic Acid | |||||||||
Molecular Formula | C6H11N3O2 | |||||||||
Molecular Weight | 157.17 g/mol | |||||||||
IUPAC Name | 6-azidohexanoic acid | |||||||||
Standard InChI | InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |||||||||
Standard InChIKey | JCORXJUUSVCJEP-UHFFFAOYSA-N | |||||||||
SMILES | C(CCC(=O)O)CCN=[N+]=[N-] | |||||||||
Canonical SMILES | C(CCC(=O)O)CCN=[N+]=[N-] | |||||||||
Synonyms | 6-azidohexanoicAcid;79598-53-1;6-azido-hexanoicacid;6-Azido-hexanoicacid;SCHEMBL13913078;JCORXJUUSVCJEP-UHFFFAOYSA-N;MolPort-020-393-404;9854AE;KM1979;ZINC72267055;AKOS024438820;AK175980;LP061171;FT-0685276 | |||||||||
PubChem Compound | 11040949 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume